

# indapamide hemihydrate originator vs generic bioequivalence

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## Compound Focus: Indapamide hemihydrate

CAS No.: 180004-24-4

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## Bioequivalence & Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters from a bioequivalence study in healthy Chinese male volunteers, which concluded that the two tested formulations were bioequivalence [1] [2].

Pharmacokinetic Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)
C <sub>max</sub> (ng/mL)	49.53 ± 5.53	47.79 ± 4.68
T <sub>max</sub> (h)	1.9 ± 0.6	2.0 ± 0.5
t <sub>1/2</sub> (h)	22.49 ± 5.93	23.23 ± 4.48
AUC <sub>0-τ</sub> (ng·h/mL)	859.51 ± 160.92	840.90 ± 170.62
AUC <sub>0-∞</sub> (ng·h/mL)	934.35 ± 190.60	919.52 ± 179.74

## Experimental Protocol for Bioequivalence Study

Here are the detailed methodologies from the key study cited above [1] [2]:

- **Study Design:** An open, randomized, single-blind, two-way crossover study.
- **Participants:** 20 healthy Chinese male volunteers.
- **Dosing and Washout:** A single dose of indapamide (2.5 mg) was administered for each formulation, with a washout period of 7 days between treatments.
- **Blood Sampling:** Blood samples for pharmacokinetic analysis were collected up to 84 hours post-dose.
- **Analytical Method:** Indapamide concentrations in plasma were determined using a validated **liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS)** method.
- **Data Analysis:** Pharmacokinetic parameters were calculated by **non-compartmental analysis**. Bioequivalence was assessed by statistically comparing the parameters, with the 90% confidence intervals for the ratios of the logarithmic-transformed data needing to fall within the 80-125% range.

## Clinical Effectiveness in Hypertension

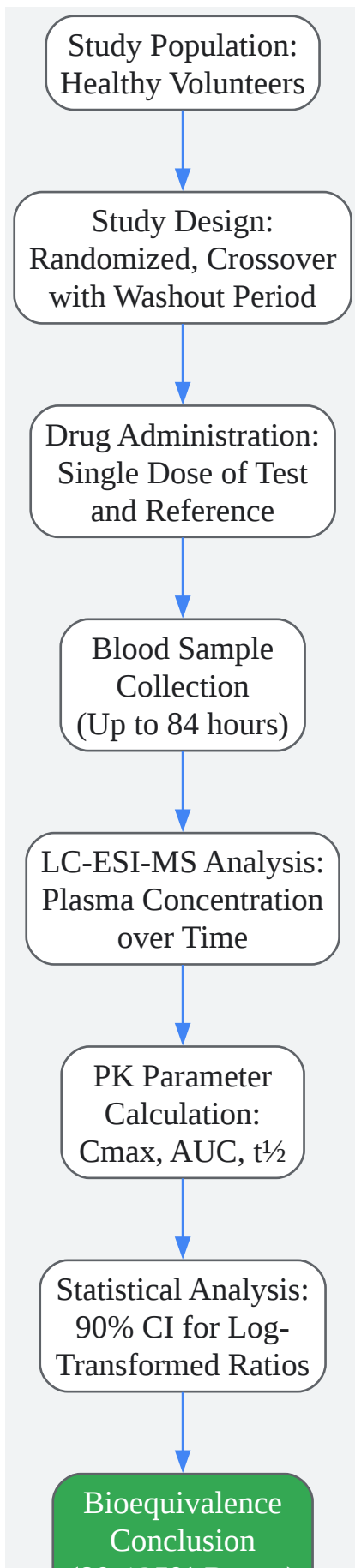
A large 2025 cohort study in the UK provides real-world clinical outcomes data, comparing Modified Release (MR) and Immediate Release (IR) indapamide formulations over five years [3].

Analysis Type	Cardiovascular Events (Myocardial Infarction & Stroke)	All-Cause Mortality
Intention-to-Treat	No difference (HR 0.99, 95% CI 0.90 to 1.08)	No difference (HR 0.97, 95% CI 0.92 to 1.02)
Per Protocol	Lower risk with MR (HR 0.81, 95% CI 0.68 to 0.98)	No difference (HR 1.03, 95% CI 0.90 to 1.17)

The per-protocol analysis suggests that **sustained adherence to the modified release formulation** may be associated with a lower risk of cardiovascular events, primarily driven by a reduction in myocardial infarction [3].

## Pharmacokinetic Workflow Diagram

The diagram below illustrates the general workflow for establishing bioequivalence between two formulations, which underpins the methodology of the studies discussed.



(80-125% Range)

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## Conclusion for Research and Development

The available evidence indicates that:

- **Different generic immediate-release (IR) formulations of indapamide can be bioequivalent** to the reference product, supported by standard pharmacokinetic studies [1] [2].
- **Modified release (MR) and immediate release (IR) formulations are not bioequivalent** by design, as they have different release profiles. However, in a real-world clinical setting, starting therapy with either formulation shows similar long-term composite cardiovascular risks [3].
- Adherence to the MR formulation may offer a clinical advantage in reducing cardiovascular events, though this finding requires confirmation through prospective studies [3].

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## References

1. Pharmacokinetics and bioequivalence study of two ... [pubmed.ncbi.nlm.nih.gov]
2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
3. Comparative effectiveness and prescribing trends of ... [pubmed.ncbi.nlm.nih.gov]

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